N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the cyanophenyl and carboxamide groups. The reaction conditions often require the use of a copper(I) catalyst under mild conditions to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse triazole derivatives.
Scientific Research Applications
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, making it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as histone deacetylases, leading to altered gene expression and inhibition of cancer cell growth . The compound’s triazole ring and functional groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: This compound shares a similar structural framework but differs in the presence of an oxadiazole ring.
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and share similar reactivity patterns.
Uniqueness
N-(3-cyanophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H15N5O/c1-2-16-17(21-22-23(16)15-9-4-3-5-10-15)18(24)20-14-8-6-7-13(11-14)12-19/h3-11H,2H2,1H3,(H,20,24) |
InChI Key |
ADCVWQXIKZPPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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